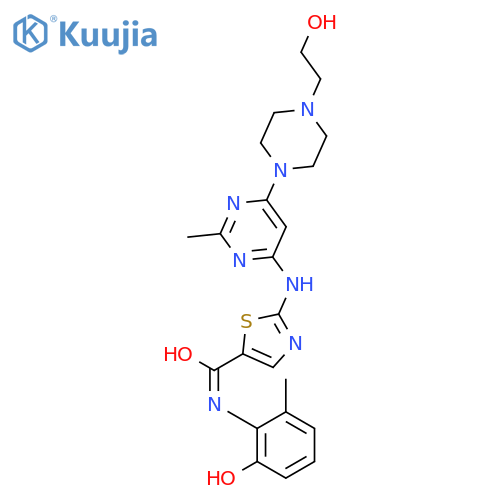Cas no 1159977-25-9 (2’-Deschloro-2’-hydroxy Dasatinib)

1159977-25-9 structure
商品名:2’-Deschloro-2’-hydroxy Dasatinib
CAS番号:1159977-25-9
MF:C22H27N7O3S
メガワット:469.55988240242
MDL:MFCD24386643
CID:1065395
PubChem ID:46781120
2’-Deschloro-2’-hydroxy Dasatinib 化学的及び物理的性質
名前と識別子
-
- 2’-Deschloro-2’-hydroxy Dasatinib
- 2'-Deschloro-2'-hydroxy Dasatinib
- 2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-hydroxy-6-methylphenyl)-1,3-thiazole-5-carboxamide
- N-(2-Hydroxy-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide
- 5-thiazolecarboxamide, 2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-n-(2-hydroxy-6-methylphenyl)-
- AK171133
- 2 inverted exclamation mark -Deschloro-2 inverted exclamation mark -hydroxy Dasatinib
- 2-[[6-[4-(2-Hydroxyethyl)-1
- N-(2-HYDROXY-6-METHYLPHENYL)-2-
- C22H27N7O3S
- AKOS025289704
- 5-thiazolecarboxamide,2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-n-(2-hydroxy-6-methylphenyl)-
- 9EU2G6Q9CG
- DTXSID40675791
- 5-Thiazolecarboxamide, 2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-N-(2-hydroxy-6-methylphenyl)-; 2-[[6-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-hydroxy-6-methylphenyl)thiazole-5-carboxamide
- N-(2-HYDROXY-6-METHYLPHENYL)-2-({6-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-2-METHYLPYRIMIDIN-4-YL}AMINO)-1,3-THIAZOLE-5-CARBOXAMIDE
- 1159977-25-9
- AS-64868
- ASK-049-05
- 2-({6-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-N-(2-hydroxy-6-methylphenyl)-1,3-thiazole-5-carboxamide
- AMY34026
- 2-[[6-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-N-(2-hydroxy-6-methylphenyl)-5-thiazolecarboxamide
- CS-0050402
-
- MDL: MFCD24386643
- インチ: 1S/C22H27N7O3S/c1-14-4-3-5-16(31)20(14)27-21(32)17-13-23-22(33-17)26-18-12-19(25-15(2)24-18)29-8-6-28(7-9-29)10-11-30/h3-5,12-13,30-31H,6-11H2,1-2H3,(H,27,32)(H,23,24,25,26)
- InChIKey: QSYUTCLLUVARSF-UHFFFAOYSA-N
- ほほえんだ: S1C(C(N([H])C2C(=C([H])C([H])=C([H])C=2C([H])([H])[H])O[H])=O)=C([H])N=C1N([H])C1=C([H])C(=NC(C([H])([H])[H])=N1)N1C([H])([H])C([H])([H])N(C([H])([H])C([H])([H])O[H])C([H])([H])C1([H])[H]
計算された属性
- せいみつぶんしりょう: 469.19000
- どういたいしつりょう: 469.19
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 10
- 重原子数: 33
- 回転可能化学結合数: 7
- 複雑さ: 639
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 155
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- PSA: 158.47000
- LogP: 2.82560
2’-Deschloro-2’-hydroxy Dasatinib 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D288805-1mg |
2’-Deschloro-2’-hydroxy Dasatinib |
1159977-25-9 | 1mg |
$253.00 | 2023-05-18 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N38290-100mg |
N-(2-Hydroxy-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide |
1159977-25-9 | 95% | 100mg |
¥39616.0 | 2024-07-19 | |
| eNovation Chemicals LLC | D496905-500MG |
5-thiazolecarboxamide, 2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-n-(2-hydroxy-6-methylphenyl)- |
1159977-25-9 | 97% | 500mg |
$4535 | 2024-05-23 | |
| Alichem | A089000844-250mg |
N-(2-Hydroxy-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide |
1159977-25-9 | 95% | 250mg |
$8112.00 | 2023-09-04 | |
| eNovation Chemicals LLC | D496905-1G |
5-thiazolecarboxamide, 2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-n-(2-hydroxy-6-methylphenyl)- |
1159977-25-9 | 97% | 1g |
$6805 | 2024-05-23 | |
| Chemenu | CM105856-1g |
5-thiazolecarboxamide, 2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-n-(2-hydroxy-6-methylphenyl)- |
1159977-25-9 | 97% | 1g |
$*** | 2023-04-03 | |
| Aaron | AR000I3O-100mg |
2’-Deschloro-2’-hydroxy Dasatinib |
1159977-25-9 | 95% | 100mg |
$1734.00 | 2023-12-16 | |
| 1PlusChem | 1P000HVC-100mg |
2’-Deschloro-2’-hydroxy Dasatinib |
1159977-25-9 | 95+% | 100mg |
$1916.00 | 2023-12-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1121042-100mg |
N-(2-Hydroxy-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide |
1159977-25-9 | 98% | 100mg |
¥15450.00 | 2024-08-09 | |
| eNovation Chemicals LLC | D496905-100mg |
5-thiazolecarboxamide, 2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-n-(2-hydroxy-6-methylphenyl)- |
1159977-25-9 | 97% | 100mg |
$1360 | 2025-02-18 |
2’-Deschloro-2’-hydroxy Dasatinib 関連文献
-
Lianying Wang,Jinfeng Liu,Yuexi Zhou,Yudong Song,Jing He,David G. Evans Chem. Commun., 2010,46, 3911-3913
-
Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137
-
H. Yasumatsu,N. Fukui Catal. Sci. Technol., 2016,6, 6910-6915
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
1159977-25-9 (2’-Deschloro-2’-hydroxy Dasatinib) 関連製品
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 2230780-65-9(IL-17A antagonist 3)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1159977-25-9)2’-Deschloro-2’-hydroxy Dasatinib

清らかである:99%/99%
はかる:100mg/250mg
価格 ($):1768.0/2942.0